2-Benzothiazolamine,7-methoxy-N,N-dimethyl-(9CI)
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Overview
Description
7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired product.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base.
Biginelli reaction: A multi-component reaction that involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-pot multicomponent reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or methanol.
Scientific Research Applications
7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis. This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells . Additionally, it may interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Bleomycin: An antineoplastic drug used in cancer treatment.
Tiazofurin: An antineoplastic drug with cytotoxic properties.
These compounds share a similar benzothiazole core structure but differ in their functional groups and specific biological activities. The unique methoxy and dimethylamino groups in 7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine contribute to its distinct chemical and biological properties.
Properties
CAS No. |
163299-38-5 |
---|---|
Molecular Formula |
C10H12N2OS |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
7-methoxy-N,N-dimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H12N2OS/c1-12(2)10-11-7-5-4-6-8(13-3)9(7)14-10/h4-6H,1-3H3 |
InChI Key |
WAEAXRGWUNYRPS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=C(S1)C(=CC=C2)OC |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=CC=C2)OC |
Synonyms |
2-Benzothiazolamine,7-methoxy-N,N-dimethyl-(9CI) |
Origin of Product |
United States |
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